(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol
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Overview
Description
(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol is a chemical compound that features a chloro-substituted phenyl ring attached to a pyrazole moiety and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol typically involves the reaction of 2-chloro-4-nitrophenol with hydrazine hydrate to form the pyrazole ring, followed by reduction to introduce the methanol group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon or hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the chloro and methanol groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-4-yl)-1H-benzimidazoles: These compounds also feature a pyrazole ring and are known for their diverse pharmacological activities.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Uniqueness
(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol is unique due to the presence of the chloro and methanol groups, which can significantly influence its chemical reactivity and biological activity. These functional groups provide additional sites for chemical modification and enhance the compound’s potential for various applications .
Properties
Molecular Formula |
C10H9ClN2O |
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Molecular Weight |
208.64 g/mol |
IUPAC Name |
(2-chloro-4-pyrazol-1-ylphenyl)methanol |
InChI |
InChI=1S/C10H9ClN2O/c11-10-6-9(3-2-8(10)7-14)13-5-1-4-12-13/h1-6,14H,7H2 |
InChI Key |
VSOPIWXMMULDKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)CO)Cl |
Origin of Product |
United States |
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